molecular formula C2H3N3S B3055481 1,2,5-Thiadiazol-3-amine CAS No. 6504-55-8

1,2,5-Thiadiazol-3-amine

Cat. No.: B3055481
CAS No.: 6504-55-8
M. Wt: 101.13 g/mol
InChI Key: XIWSFHMGJRJKJR-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazol-3-amine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiadiazole ring . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Thiadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,5-thiadiazol-3-amine varies depending on its application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity is believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stability of many oncoproteins .

Comparison with Similar Compounds

1,2,5-Thiadiazol-3-amine can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,4-thiadiazole. While all these compounds share a common thiadiazole ring, their chemical properties and applications can differ significantly:

The uniqueness of this compound lies in its specific reactivity and potential for diverse applications, particularly in medicinal chemistry and industrial processes.

Properties

IUPAC Name

1,2,5-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-1-4-6-5-2/h1H,(H2,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWSFHMGJRJKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447519
Record name 1,2,5-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6504-55-8
Record name 1,2,5-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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